ethyl 2-({[1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
ETHYL 2-({[1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of ETHYL 2-({[1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters, followed by cyclization and functionalization steps.
Chemical Reactions Analysis
ETHYL 2-({[1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in medicinal chemistry and material science. In medicinal chemistry, thiophene derivatives are known for their anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties . In material science, they are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of ETHYL 2-({[1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives can act as inhibitors of enzymes or receptors involved in various biological processes . The specific molecular targets and pathways depend on the functional groups present in the compound and its overall structure.
Comparison with Similar Compounds
ETHYL 2-({[1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as suprofen and articaine . Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic
Properties
Molecular Formula |
C22H28N4O5S |
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Molecular Weight |
460.5 g/mol |
IUPAC Name |
ethyl 2-[[2-methyl-5-(morpholine-4-carbonyl)pyrazole-3-carbonyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H28N4O5S/c1-3-31-22(29)18-14-7-5-4-6-8-17(14)32-20(18)23-19(27)16-13-15(24-25(16)2)21(28)26-9-11-30-12-10-26/h13H,3-12H2,1-2H3,(H,23,27) |
InChI Key |
KSWRPRHVHIEEOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=NN3C)C(=O)N4CCOCC4 |
Origin of Product |
United States |
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